![molecular formula C14H15NO4 B077204 Diethyl indolizine-1,2-dicarboxylate CAS No. 14174-98-2](/img/structure/B77204.png)
Diethyl indolizine-1,2-dicarboxylate
Overview
Description
Diethyl indolizine-1,2-dicarboxylate is a chemical compound with the CAS Number: 14174-98-2 . It has a linear formula of C14H15NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Diethyl indolizine-1,2-dicarboxylate is 1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Diethyl indolizine-1,2-dicarboxylate has a molecular weight of 261.28 . It has a melting point range of 84 - 86 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Biological Activities
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . This makes it a valuable compound in the field of medicinal chemistry, where it can be used to develop new drugs with potential therapeutic effects.
Fluorescent Properties
Some indolizine derivatives, including Diethyl indolizine-1,2-dicarboxylate, have excellent fluorescence properties . These properties make them useful as organic fluorescent molecules for biological and material applications.
Synthesis of Indolizine Derivatives
Diethyl indolizine-1,2-dicarboxylate can be used in the synthesis of various indolizine derivatives . These derivatives can have different properties and uses, expanding the range of applications of the original compound.
COX-2 Inhibition
Indolizine derivatives, including Diethyl indolizine-1,2-dicarboxylate, have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme . This makes them potential candidates for the development of novel anti-inflammatory agents.
Radical Cyclization/Cross-Coupling
Diethyl indolizine-1,2-dicarboxylate can be used in radical cyclization/cross-coupling reactions . These reactions are efficient methods for heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy.
Molecular Modeling
The structure of Diethyl indolizine-1,2-dicarboxylate makes it suitable for molecular modeling studies . These studies can provide valuable insights into the properties and potential applications of the compound.
Safety And Hazards
properties
IUPAC Name |
diethyl indolizine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWMDQYRFFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321865 | |
Record name | Diethyl indolizine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl indolizine-1,2-dicarboxylate | |
CAS RN |
14174-98-2 | |
Record name | 14174-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl indolizine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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